![molecular formula C21H23N3O B608216 JNJ-40068782 CAS No. 950196-50-6](/img/new.no-structure.jpg)
JNJ-40068782
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of JNJ-40068782 involves multiple steps, starting from commercially available starting materials. The key steps include:
- Formation of the pyridine core.
- Introduction of the cyano group.
- Cyclopropylmethylation.
- Piperidine ring formation.
- Final coupling to form the target compound.
Each step requires specific reaction conditions, such as controlled temperatures, specific solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .
化学反应分析
Types of Reactions
JNJ-40068782 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the cyano group or other functional groups.
Substitution: The piperidine ring and other parts of the molecule can undergo substitution reactions to form analogs
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles and electrophiles under controlled conditions
Major Products
The major products formed from these reactions include various analogs and derivatives of this compound, which can be further studied for their pharmacological properties .
科学研究应用
Pharmacological Characterization
Mechanism of Action
JNJ-40068782 operates by enhancing the activity of the mGlu2 receptor, which plays a critical role in modulating neurotransmitter release and synaptic plasticity. The compound has been shown to produce a leftward shift in the glutamate concentration-effect curve, indicating its ability to potentiate glutamate signaling at lower concentrations. The effective concentration (EC50) for this potentiation is approximately 143 nM, demonstrating its potency as a modulator .
Binding Affinity
In studies involving radiolabeled this compound, the compound exhibited a dissociation constant (KD) of around 10 nM for human recombinant mGlu2 receptors. This suggests high specificity and affinity for its target, which is essential for minimizing off-target effects in therapeutic applications .
Therapeutic Potential
Psychiatric Disorders
Research indicates that this compound may hold promise for treating psychiatric disorders characterized by impaired glutamate signaling, such as schizophrenia. In preclinical models, the compound has been shown to reverse hyperlocomotion induced by phencyclidine (PCP), a model for psychosis, with an effective dose (ED50) of 5.7 mg/kg when administered subcutaneously . Its ability to modulate sleep patterns—specifically reducing rapid eye movement sleep—also suggests potential applications in sleep disorders linked to psychiatric conditions .
Neurological Applications
The modulation of mGlu2 receptors by this compound could be beneficial in other neurological conditions where glutamate dysregulation is implicated, such as anxiety disorders and depression. The pharmacological profile of this compound supports further exploration into its effects on mood regulation and anxiety-related behaviors in animal models .
Case Studies and Research Findings
Several studies have documented the effects of this compound on various biological systems:
- Sleep-Wake Regulation : In rodent models, this compound was found to decrease rapid eye movement sleep while promoting deep sleep, indicating its potential utility in managing sleep disorders .
- Behavioral Studies : In behavioral assays, the compound demonstrated efficacy in reversing drug-induced hyperactivity, suggesting its utility in addressing symptoms of psychosis and other related disorders .
- Pharmacokinetics : The pharmacokinetic properties of this compound have been characterized with favorable absorption profiles and bioavailability metrics that support its potential for clinical use .
Data Summary Table
Parameter | Value |
---|---|
EC50 (Potentiation) | 143 nM |
KD (Binding Affinity) | ~10 nM |
ED50 (Reversal of Hyperlocomotion) | 5.7 mg/kg s.c. |
Sleep Effects | Decreased REM sleep |
作用机制
JNJ-40068782 exerts its effects by binding to the metabotropic glutamate type 2 receptor and enhancing its response to glutamate. This positive allosteric modulation leads to increased receptor activity, which can modulate neurotransmission and potentially alleviate symptoms of central nervous system disorders. The molecular targets and pathways involved include the glutamatergic signaling pathway and various downstream effectors .
相似化合物的比较
Similar Compounds
Biphenyl-indanone A: Another positive allosteric modulator of the metabotropic glutamate type 2 receptor.
LY487379: A compound with similar pharmacological properties targeting the same receptor.
DCG-IV: An agonist of the metabotropic glutamate type 2 receptor
Uniqueness
JNJ-40068782 is unique due to its high potency, selectivity, and systemic activity as a positive allosteric modulator of the metabotropic glutamate type 2 receptor. Its pharmacological profile makes it a valuable tool for studying the receptor’s role in central nervous system disorders and exploring potential therapeutic applications .
属性
CAS 编号 |
950196-50-6 |
---|---|
分子式 |
C21H23N3O |
分子量 |
333.44 |
IUPAC 名称 |
1-(cyclopropylmethyl)-2-oxo-4-(4-phenylpiperidin-1-yl)-1,2-dihydropyridine-3-carbonitrile |
InChI |
InChI=1S/C21H23N3O/c22-14-19-20(10-13-24(21(19)25)15-16-6-7-16)23-11-8-18(9-12-23)17-4-2-1-3-5-17/h1-5,10,13,16,18H,6-9,11-12,15H2 |
InChI 键 |
RVRHQHDKALSKLY-UHFFFAOYSA-N |
SMILES |
N#CC1=C(N2CCC(C3=CC=CC=C3)CC2)C=CN(CC4CC4)C1=O |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
JNJ-40068782; JNJ 40068782; JNJ40068782 . |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。